Cyclohexanone-2,2,6,6-d4

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,6,6-tetradeuteriocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIVVAPYMSGYDF-CQOLUAMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCCC(C1=O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20514639 | |

| Record name | (2,2,6,6-~2~H_4_)Cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-03-7 | |

| Record name | (2,2,6,6-~2~H_4_)Cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanone-2,2,6,6-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cyclohexanone-2,2,6,6-d4 chemical properties and structure

An In-depth Technical Guide to Cyclohexanone-2,2,6,6-d4

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound, a deuterated isotopologue of cyclohexanone. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize stable isotope-labeled compounds for a variety of applications, including as internal standards in mass spectrometry, for mechanistic studies, and in metabolic fate studies.

Core Chemical Properties

This compound is a colorless liquid with an odor similar to acetone.[1] Its physical and chemical properties are summarized in the table below. The primary distinction from its non-deuterated analogue is its increased molecular weight due to the presence of four deuterium atoms at the alpha positions to the carbonyl group.[2]

| Property | Value | Source |

| Molecular Formula | C₆D₄H₆O | [2][3] |

| Molecular Weight | 102.17 g/mol | [3][4] |

| CAS Number | 1006-03-7 | [3][4] |

| Appearance | Colorless, oily liquid | [1] |

| Boiling Point | 153 °C (lit.) | [3] |

| Melting Point | -47 °C (lit.) | [3] |

| Density | 0.986 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.449 (lit.) | [3] |

| Flash Point | 44 °C (111.2 °F) - closed cup | [2][3] |

| Isotopic Purity | ≥98 atom % D | [2][3] |

| Chemical Purity | ≥99% (CP) | [3] |

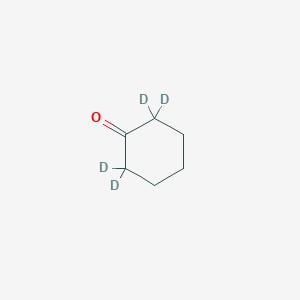

Chemical Structure

The molecular structure of this compound consists of a six-membered carbon ring containing a ketone functional group. The deuterium atoms are specifically located at the 2 and 6 positions, which are the carbon atoms immediately adjacent to the carbonyl group.

Caption: 2D structure of this compound.

Experimental Protocols and Spectral Data

The characterization of this compound relies on standard analytical techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For cyclohexanone, a prominent peak is the C=O stretch, which is characteristic of ketones.[5]

-

Methodology: A typical procedure involves obtaining a liquid phase or Attenuated Total Reflectance (ATR) IR spectrum.[4] The sample is applied directly to the ATR crystal or placed between salt plates for transmission analysis. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Expected Spectrum: The IR spectrum of cyclohexanone shows a strong, sharp absorption band around 1710-1715 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration.[1][5] Other significant peaks include C-H stretching and bending vibrations. For the deuterated analogue, C-D stretching vibrations would be expected around 2100-2200 cm⁻¹, which is a region typically clear of other strong absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

-

¹H NMR: In the proton NMR spectrum of the non-deuterated cyclohexanone, signals for the alpha, beta, and gamma protons appear at distinct chemical shifts. For this compound, the signals corresponding to the alpha-protons (at positions 2 and 6) would be absent due to the substitution with deuterium.

-

¹³C NMR: The carbon-13 NMR spectrum would show signals for the different carbon atoms in the ring. The carbons at positions 2 and 6, being bonded to deuterium, would exhibit a triplet multiplicity due to C-D coupling and would be shifted slightly upfield compared to the non-deuterated compound.

-

Methodology: A sample is typically dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) spectra are acquired on a high-field NMR spectrometer.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

-

Methodology: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[4] The sample is injected into a gas chromatograph for separation and then introduced into the mass spectrometer, where it is ionized (typically by electron ionization).

-

Expected Spectrum: The mass spectrum will show a molecular ion peak (M+) corresponding to the mass of the deuterated molecule (m/z = 102). This is a mass shift of +4 compared to unlabeled cyclohexanone (m/z = 98).[2][7] The fragmentation pattern will be characteristic of the cyclohexanone ring structure, and analysis of the fragment ions can confirm the location of the deuterium labels.

Synthesis

While detailed, step-by-step synthesis protocols for this compound are proprietary to commercial suppliers, the general approach involves the deuteration of cyclohexanone. This can be achieved through methods such as acid or base-catalyzed exchange of the alpha-protons with a deuterium source, like deuterium oxide (D₂O). The synthesis of non-deuterated cyclohexanone is commonly performed by the oxidation of cyclohexanol.[8][9]

Biological Activity and Signaling Pathways

Currently, there is no documented evidence of specific signaling pathways or significant biological activities for this compound itself. Its primary utility is as a labeled internal standard or a tool in metabolic and mechanistic studies of other compounds, where its chemical behavior mimics the unlabeled analogue, but its mass allows for clear differentiation in mass spectrometric analyses.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dry, and well-ventilated place away from ignition sources.[10]

References

- 1. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 2. This compound D 98atom 1006-03-7 [sigmaaldrich.com]

- 3. This compound D 98atom 1006-03-7 [sigmaaldrich.com]

- 4. This compound | C6H10O | CID 12998634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 6. bmse000405 Cyclohexanone at BMRB [bmrb.io]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Cyclohexanone (2,2,6,6-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

Technical Guide to the Physical Characteristics of Deuterated Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and spectroscopic characteristics of deuterated cyclohexanone. The information is intended to support research and development activities where isotopically labeled compounds are utilized, such as in mechanistic studies, metabolic tracing, and as internal standards in analytical chemistry. This document summarizes key physical properties, spectroscopic data, and relevant experimental methodologies.

Physical Properties

The introduction of deuterium atoms into the cyclohexanone molecule leads to slight but measurable changes in its physical properties compared to the non-deuterated analogue. These differences primarily arise from the greater mass of deuterium compared to protium. The following tables summarize the key physical properties of non-deuterated cyclohexanone and its deuterated isotopologues.

Table 1: General Physical Properties

| Property | Cyclohexanone (Non-deuterated) | Cyclohexanone-2,2,6,6-d4 | Cyclohexanone-d10 |

| Molecular Formula | C₆H₁₀O | C₆H₆D₄O[1] | C₆D₁₀O[2] |

| Molecular Weight ( g/mol ) | 98.14[3] | 102.17[4] | 108.20[2] |

| Appearance | Colorless to pale yellow liquid[5] | - | - |

| Odor | Pleasant, acetone-like[5] | - | - |

Table 2: Thermodynamic and Optical Properties

| Property | Cyclohexanone (Non-deuterated) | This compound | Cyclohexanone-d10 |

| Melting Point (°C) | -47 to -26[6] | -47[4] | - |

| Boiling Point (°C) | 155.6[7] | 153[4] | - |

| Density (g/mL at 25°C) | 0.9478[8] | 0.986[4] | 1.044 |

| Refractive Index (n20/D) | 1.447[8] | 1.449[4] | - |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and isotopic purity of deuterated cyclohexanone. The following sections and tables provide an overview of the expected spectroscopic characteristics.

Infrared (IR) Spectroscopy

The most significant change in the IR spectrum of deuterated cyclohexanone compared to its non-deuterated counterpart is the shift of C-H stretching and bending vibrations to lower frequencies (C-D vibrations). The carbonyl (C=O) stretch remains relatively unchanged.

Table 3: Key IR Absorption Bands (cm⁻¹)

| Functional Group | Cyclohexanone (Non-deuterated) | Deuterated Cyclohexanone (Expected) |

| C=O Stretch | ~1715 (strong, sharp)[7] | ~1715 |

| C-H Stretch (sp³) | 2850-3000 | Replaced by C-D stretches |

| C-D Stretch | - | ~2100-2250 |

| CH₂ Scissoring | ~1450[9] | Shifted to lower frequency |

| CH₂ Rocking | ~1375[9] | Shifted to lower frequency |

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the signals corresponding to the deuterated positions will be absent. In ¹³C NMR, the carbons bonded to deuterium will exhibit a triplet multiplicity due to C-D coupling and will be shifted slightly upfield.

Table 4: ¹H NMR Chemical Shifts (ppm)

| Position | Cyclohexanone (Non-deuterated) | This compound |

| α-protons (2,6) | ~2.35[2] | Absent |

| β, γ-protons (3,4,5) | ~1.55-2.07[2] | Present |

Table 5: ¹³C NMR Chemical Shifts (ppm)

| Carbon | Cyclohexanone (Non-deuterated) | Cyclohexanone-d10 |

| C=O (C1) | ~212 | Shifted slightly upfield |

| α-Carbons (C2, C6) | ~42 | Shifted slightly upfield, triplet |

| β-Carbons (C3, C5) | ~27 | Shifted slightly upfield, triplet |

| γ-Carbon (C4) | ~25 | Shifted slightly upfield, triplet |

Note: Specific chemical shifts for deuterated species can vary slightly based on the solvent and instrument parameters. A SpectraBase entry for (D10)-Cyclohexanone provides access to the 13C NMR spectrum[10].

Mass Spectrometry (MS)

The molecular ion peak in the mass spectrum will directly reflect the number of deuterium atoms. The fragmentation patterns will also be altered due to the increased mass of deuterium-containing fragments. The base peak for non-deuterated cyclohexanone is typically at m/z = 55[11][12]. For deuterated analogs, the m/z values of fragments containing deuterium will be shifted accordingly.

Table 6: Key Mass Spectrometry Fragments (m/z)

| Species | Cyclohexanone (Non-deuterated) | This compound | Cyclohexanone-d10 |

| Molecular Ion [M]⁺ | 98 | 102 | 108 |

| [M-CH₃]⁺ | 83 | - | - |

| [M-C₂H₄]⁺ | 70 | 74 | 78 |

| Base Peak | 55 | 58 or 59 | 62 |

| [M-C₃H₆]⁺ | 56 | - | - |

| [C₃H₆]⁺ | 42 | 44 or 46 | 48 |

UV-Vis Spectroscopy

Cyclohexanone exhibits a weak absorption in the UV region corresponding to the n→π* transition of the carbonyl group. This absorption is typically observed around 270-300 nm[6]. Deuteration is not expected to significantly alter the λmax of this transition.

Experimental Protocols

The following sections outline general experimental procedures for the synthesis and characterization of deuterated cyclohexanone.

Synthesis of Deuterated Cyclohexanone

A common method for introducing deuterium at the α-positions of a ketone is through acid- or base-catalyzed hydrogen-deuterium exchange in a deuterated solvent.

Protocol: Synthesis of this compound via Catalytic H-D Exchange

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone (1.0 eq) and a deuterated solvent such as D₂O or CH₃OD.

-

Catalyst Addition: Add a catalytic amount of a base (e.g., NaOD, K₂CO₃) or an acid (e.g., DCl, D₂SO₄).

-

Reaction: Heat the mixture to reflux and stir for a period sufficient to achieve the desired level of deuteration (this may range from several hours to days and can be monitored by NMR or MS).

-

Workup: After cooling to room temperature, neutralize the catalyst. If a base was used, add a stoichiometric amount of a deuterated acid. If an acid was used, add a stoichiometric amount of a deuterated base.

-

Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane. Wash the organic layer with brine.

-

Drying and Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Determination of Physical Properties

Protocol: Determination of Boiling Point (Micro Method)

-

Sample Preparation: Place a small amount of the purified deuterated cyclohexanone into a small test tube or a Durham tube.

-

Capillary Inversion: Place a sealed-end capillary tube, open end down, into the liquid.

-

Apparatus Assembly: Attach the sample tube to a thermometer using a rubber band or wire.

-

Heating: Immerse the assembly in a Thiele tube or an oil bath.

-

Observation: Heat the bath gently. A slow stream of bubbles will emerge from the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point[13].

Protocol: Determination of Refractive Index

-

Instrument Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of the deuterated cyclohexanone onto the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to stabilize (typically 20°C).

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the scale.

Visualizations

Characterization Workflow for Deuterated Cyclohexanone

The following diagram illustrates a typical workflow for the synthesis and characterization of a deuterated cyclohexanone sample.

References

- 1. ucc.ie [ucc.ie]

- 2. Cyclohexanone(108-94-1) 1H NMR spectrum [chemicalbook.com]

- 3. Cyclohexanone [webbook.nist.gov]

- 4. This compound(1006-03-7) 1H NMR [m.chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. uotechnology.edu.iq [uotechnology.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 10. spectrabase.com [spectrabase.com]

- 11. GCMS Section 6.11.2 [people.whitman.edu]

- 12. Solved Study the El-Mass Spectrum of cyclohexanone depicted | Chegg.com [chegg.com]

- 13. CN101264446A - Catalyst for synthesizing cyclohexanol and cyclohexanone by catalytic oxidation of cyclohexane and its preparation method and usage - Google Patents [patents.google.com]

Synthesis and Isotopic Purity of Cyclohexanone-2,2,6,6-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Cyclohexanone-2,2,6,6-d4, a deuterated isotopologue of cyclohexanone. This compound is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantitative analyses, for studying reaction mechanisms, and in the development of deuterated drugs to enhance their pharmacokinetic profiles. This document outlines a common synthetic route, detailed experimental protocols, and methods for determining isotopic enrichment, presenting quantitative data in a clear, tabular format.

Synthesis of this compound

The synthesis of this compound is typically achieved through the deuteration of cyclohexanone at the alpha positions (carbons 2 and 6) via a base-catalyzed hydrogen-deuterium exchange reaction. This process involves the use of a deuterium source, such as deuterium oxide (D₂O), in the presence of a base. The reaction proceeds through the formation of an enolate intermediate, which is then deuterated. For high deuterium incorporation, a catalyst such as pyrrolidine can be employed.

A general and cost-effective method for the deuteration of carbonyl compounds using pyrrolidine as a catalyst and D₂O as the deuterium source has been described, achieving high degrees of deuterium incorporation (up to 99%).[1] Alternatively, acid-catalyzed deuterium exchange can also be employed, proceeding through an enol intermediate.[2][3]

The unlabeled cyclohexanone starting material can be synthesized via the oxidation of cyclohexanol.[4][5]

Experimental Protocol: Synthesis of Cyclohexanone

This protocol describes the synthesis of the cyclohexanone starting material from cyclohexanol.

Materials:

-

Cyclohexanol

-

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Salt (NaCl)

Procedure:

-

In a beaker, dissolve 12.5 g of sodium dichromate dihydrate in 60 mL of water.

-

With continuous stirring, slowly and carefully add 11 g (6 mL) of concentrated sulfuric acid to the dichromate solution. Allow the mixture to cool to room temperature.

-

In a separate conical flask, place 6 g of cyclohexanol.

-

Add the cooled dichromate solution to the cyclohexanol in one portion, swirling to ensure thorough mixing.

-

Monitor the temperature of the reaction mixture. If the temperature rises to 55 °C, cool the flask in a cold water bath to maintain the temperature between 55 and 60 °C.

-

Once the exothermic reaction subsides, allow the mixture to stand for 1 hour with occasional swirling.

-

Transfer the mixture to a round bottom flask and add 60 mL of water.

-

Set up a distillation apparatus and distill the mixture until approximately 30 mL of a two-layered distillate is collected.

-

Transfer the distillate to a separatory funnel and saturate the aqueous layer with about 7 g of salt.

-

Separate the organic layer (cyclohexanone).

-

Extract the aqueous layer twice with 10 mL portions of ethyl acetate.

-

Combine the organic layer and the ethyl acetate extracts.

-

Dry the combined organic phase with anhydrous magnesium sulfate for 5 minutes.

-

Filter the solution into a pre-weighed round bottom flask.

-

Remove the ethyl acetate via distillation (boiling point 77 °C) on a steam bath.

-

The remaining liquid is cyclohexanone (boiling point 153-156 °C). Determine the weight of the product to calculate the yield.

Experimental Protocol: Deuteration of Cyclohexanone

This protocol outlines the base-catalyzed deuteration of cyclohexanone to yield this compound.

Materials:

-

Cyclohexanone

-

Deuterium oxide (D₂O, 99.8 atom % D or higher)

-

Pyrrolidine

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable drying agent

-

Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

-

To a reaction vessel, add cyclohexanone (1 equivalent).

-

Add deuterium oxide (D₂O) in excess (e.g., 10-20 equivalents).

-

Add a catalytic amount of pyrrolidine (e.g., 0.1-0.2 equivalents).

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for an extended period (e.g., 24-72 hours) to allow for complete exchange. The reaction progress can be monitored by ¹H NMR.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over an anhydrous drying agent (e.g., K₂CO₃ or MgSO₄).

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

For higher purity, the product can be distilled under reduced pressure.

Isotopic Purity Analysis

The isotopic purity of the synthesized this compound is a critical parameter and is typically determined using mass spectrometry (MS) and/or nuclear magnetic resonance (NMR) spectroscopy.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the isotopic enrichment of volatile compounds like cyclohexanone. The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the quantification of the different isotopologues (molecules that differ only in their isotopic composition).

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Also, prepare a solution of non-deuterated cyclohexanone as a reference standard.

-

GC Separation:

-

Column: Use a capillary column suitable for the separation of ketones. A polar stationary phase may be beneficial for good peak shape.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Oven Program: An example temperature program could be: start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 150 °C.

-

-

MS Analysis:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range that includes the molecular ions of both deuterated and non-deuterated cyclohexanone (e.g., m/z 50-120).

-

-

Data Analysis:

-

Identify the peak corresponding to cyclohexanone in the chromatogram.

-

Extract the mass spectrum for this peak.

-

Determine the relative abundances of the molecular ions corresponding to the different isotopologues (d₀, d₁, d₂, d₃, d₄). The molecular weight of unlabeled cyclohexanone is 98.14 g/mol , while that of this compound is 102.17 g/mol .[8][9][10]

-

Calculate the atom % D using the relative intensities of the isotopic peaks, correcting for the natural abundance of isotopes (e.g., ¹³C).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ²H NMR spectroscopy are also valuable for assessing isotopic purity. In ¹H NMR, the disappearance of signals from the α-protons at positions 2 and 6 indicates successful deuteration. The integration of the remaining proton signals relative to an internal standard can be used to quantify the level of deuteration. ²H NMR will show a signal corresponding to the incorporated deuterium atoms.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the synthesized this compound in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS).

-

¹H NMR Analysis:

-

Acquire a quantitative ¹H NMR spectrum.

-

Integrate the signals corresponding to the β- and γ-protons (at positions 3, 5, and 4) and any residual α-proton signals.

-

The isotopic purity can be estimated by comparing the integration of the residual α-proton signals to the integration of the β- and γ-proton signals.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

The presence of a signal in the region expected for the α-deuterons confirms the incorporation of deuterium.

-

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆D₄H₆O | [8][9] |

| Molecular Weight | 102.17 g/mol | [8][9][10] |

| CAS Number | 1006-03-7 | [8][9][10] |

| Boiling Point | 153 °C (lit.) | [8][10] |

| Melting Point | -47 °C (lit.) | [8][10] |

| Density | 0.986 g/mL at 25 °C | [8][9][10] |

Table 2: Isotopic Purity Data (Commercial Products)

| Supplier | Isotopic Purity (atom % D) | Chemical Purity |

| Sigma-Aldrich | 98 | 99% (CP) |

| Cambridge Isotope Laboratories | 98 | 98% |

Visualizations

Synthesis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. B(C6F5)3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. BJOC - Cp2TiCl/D2O/Mn, a formidable reagent for the deuteration of organic compounds [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. kopflab.org [kopflab.org]

- 7. Preparation of Cyclohexene Isotopologues and Stereoisotopomers from Benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Towards the Synthesis of Specifically Deuterated Cyclohexenones [minds.wisconsin.edu]

- 10. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]

Cyclohexanone-d4: A Technical Guide to Commercial Availability, Suppliers, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of Cyclohexanone-d4, a deuterated analog of cyclohexanone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a detailed comparison of suppliers, technical specifications, and practical experimental protocols.

Commercial Availability and Supplier Comparison

Cyclohexanone-d4 is available from several reputable suppliers of stable isotope-labeled compounds. The following tables provide a comparative summary of key suppliers and their product specifications to aid in the selection of the most suitable material for your research needs.

Table 1: Major Suppliers of Cyclohexanone-d4

| Supplier | Product Name | Catalog Number | Website |

| Sigma-Aldrich (Merck) | Cyclohexanone-2,2,6,6-d4 | 176613 | --INVALID-LINK-- |

| Cambridge Isotope Laboratories, Inc. | Cyclohexanone (2,2,6,6-D₄, 98%) | DLM-3018 | --INVALID-LINK-- |

| CDN Isotopes | This compound | D-0880 | --INVALID-LINK-- |

| Santa Cruz Biotechnology, Inc. | This compound | sc-210083 | --INVALID-LINK-- |

Table 2: Technical Specifications of Commercially Available Cyclohexanone-d4

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity (atom % D) | Chemical Purity |

| Sigma-Aldrich (Merck) [1] | 1006-03-7 | C₆D₄H₆O | 102.17 | ≥98 | ≥99% (CP) |

| Cambridge Isotope Laboratories, Inc. | 1006-03-7 | C₆H₆D₄O | 102.17 | 98% | Not specified |

| CDN Isotopes | 1006-03-7 | C₆H₆D₄O | 102.17 | 98 | Not specified |

| Santa Cruz Biotechnology, Inc. [] | 1006-03-7 | C₆D₄H₆O | 102.17 | ≥98% | Not specified |

Table 3: Physical and Chemical Properties of Cyclohexanone-d4

| Property | Value | Reference |

| Appearance | Colorless liquid | General knowledge |

| Boiling Point | 153 °C (lit.) | [1] |

| Melting Point | -47 °C (lit.) | [1] |

| Density | 0.986 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.449 (lit.) | [1] |

Experimental Protocols

Cyclohexanone-d4 is a valuable tool in various research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and as an internal standard in mass spectrometry-based quantitative analysis. The following sections provide detailed methodologies for its use in these key applications.

Use of Cyclohexanone-d4 as an Internal Standard for GC-MS Analysis

Deuterated compounds are ideal internal standards for mass spectrometry applications as they exhibit similar chemical and physical properties to their non-deuterated counterparts but are distinguishable by their mass.

Objective: To quantify the concentration of an analyte in a complex matrix using Cyclohexanone-d4 as an internal standard.

Materials:

-

Analyte of interest

-

Cyclohexanone-d4 (as internal standard)

-

Organic solvent (e.g., ethyl acetate, dichloromethane)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Volumetric flasks and pipettes

-

Sample matrix (e.g., plasma, urine, environmental sample)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the analyte of interest at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent.

-

Prepare a stock solution of Cyclohexanone-d4 at a known concentration (e.g., 1 mg/mL) in the same organic solvent.

-

-

Preparation of Calibration Standards:

-

Prepare a series of calibration standards by spiking a known volume of the analyte stock solution into the sample matrix to achieve a range of concentrations that bracket the expected analyte concentration in the unknown samples.

-

To each calibration standard, add a fixed amount of the Cyclohexanone-d4 stock solution. The final concentration of the internal standard should be consistent across all standards and samples.

-

-

Sample Preparation:

-

To a known volume or weight of the unknown sample, add the same fixed amount of the Cyclohexanone-d4 stock solution as was added to the calibration standards.

-

Perform a sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the matrix.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject a fixed volume of the prepared standards and samples into the GC-MS system.

-

Develop a GC method to achieve chromatographic separation of the analyte and Cyclohexanone-d4.

-

Set the mass spectrometer to operate in selected ion monitoring (SIM) mode, monitoring for characteristic ions of both the analyte and Cyclohexanone-d4.

-

-

Data Analysis:

-

For each standard and sample, determine the peak area of the analyte and the internal standard.

-

Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

-

Create a calibration curve by plotting the area ratio (Areaanalyte / AreaIS) against the concentration ratio (Concentrationanalyte / ConcentrationIS).

-

Determine the concentration of the analyte in the unknown samples by using the area ratio from the sample and the calibration curve.

-

NMR Sample Preparation with Cyclohexanone-d4

Cyclohexanone-d4 can be used as a solvent or an internal reference standard in NMR spectroscopy.

Objective: To prepare a sample for NMR analysis using Cyclohexanone-d4.

Materials:

-

Analyte of interest

-

Cyclohexanone-d4

-

NMR tube (5 mm)

-

Pipette or syringe

-

Vortex mixer

Procedure:

-

Solvent Selection: If Cyclohexanone-d4 is to be used as the solvent, ensure the analyte is soluble in it.

-

Sample Weighing: Accurately weigh a suitable amount of the analyte (typically 1-10 mg for ¹H NMR and 10-50 mg for ¹³C NMR) directly into the NMR tube or a small vial.

-

Solvent Addition: Add approximately 0.5-0.7 mL of Cyclohexanone-d4 to the NMR tube containing the analyte.

-

Dissolution: Cap the NMR tube and vortex or gently shake until the analyte is completely dissolved. If the sample does not fully dissolve, it may be necessary to filter the solution to remove any particulate matter.

-

Transfer (if applicable): If the sample was dissolved in a separate vial, carefully transfer the solution to the NMR tube using a pipette or syringe.

-

Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is sufficient to cover the NMR probe's detection region (typically a height of about 4-5 cm).

-

Labeling: Clearly label the NMR tube with the sample identification.

Visualizations

Metabolic Pathway of Cyclohexanone

The following diagram illustrates the primary metabolic pathway of cyclohexanone in humans.[1] This pathway involves the reduction of cyclohexanone to cyclohexanol, followed by hydroxylation to form cyclohexanediols, which are then conjugated and excreted.

Caption: Metabolic pathway of cyclohexanone in humans.

Experimental Workflow for a Pharmacokinetic Study

This diagram outlines a typical workflow for an in vivo pharmacokinetic study of a deuterated compound compared to its non-deuterated analog.

Caption: Workflow for a typical in vivo pharmacokinetic study.

References

An In-depth Technical Guide to Cyclohexanone-2,2,6,6-d4 (CAS Number: 1006-03-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyclohexanone-2,2,6,6-d4, a deuterated analog of cyclohexanone, for its application in research and development, particularly in the pharmaceutical industry. This document details its physicochemical properties, synthesis, spectral data, and its significant role as an internal standard in analytical methodologies and in metabolic studies.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled form of cyclohexanone where four hydrogen atoms at the alpha positions to the carbonyl group are replaced with deuterium. This substitution results in a mass shift of +4 amu compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry-based quantification.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1006-03-7 | [1][3][4] |

| Molecular Formula | C₆D₄H₆O | [1][5] |

| Molecular Weight | 102.17 g/mol | [1][3][4][5] |

| Appearance | Colorless to pale yellow liquid | |

| Density | 0.986 g/mL at 25 °C | [2] |

| Boiling Point | 153 °C (lit.) | [2] |

| Melting Point | -47 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.449 (lit.) | [2] |

| Isotopic Purity | ≥98 atom % D | [2] |

| Chemical Purity | ≥99% (CP) | [2] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through acid-catalyzed hydrogen-deuterium exchange of unlabeled cyclohexanone. The acidic conditions facilitate the formation of an enol intermediate, which then allows for the exchange of the alpha-protons with deuterium from a deuterium source, commonly deuterium oxide (D₂O).

Experimental Protocol: Acid-Catalyzed Deuteration of Cyclohexanone

This protocol is a representative method for the synthesis of this compound based on established acid-catalyzed deuterium exchange reactions of ketones.[6][7]

Materials:

-

Cyclohexanone (1.0 eq)

-

Deuterium oxide (D₂O, excess)

-

Deuterated acid catalyst (e.g., DCl in D₂O or a superacid catalyst like [Ph₃C]⁺[B(C₆F₅)₄]⁻ in the presence of D₂O)[6][8]

-

Anhydrous organic solvent (e.g., 1,2-dichloroethane, if using a superacid catalyst)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Sodium bicarbonate solution (saturated)

-

Organic extraction solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone and an excess of deuterium oxide.

-

Catalyst Addition: Carefully add the acid catalyst to the reaction mixture. The amount of catalyst will depend on the chosen acid (catalytic amounts for strong acids).

-

Reaction: Heat the mixture to reflux and maintain for a period sufficient to achieve a high level of deuterium incorporation (typically several hours). The progress of the reaction can be monitored by withdrawing small aliquots and analyzing them by GC-MS to check the isotopic distribution.

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with an appropriate organic solvent (e.g., diethyl ether) three times.

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Diagram 1: General Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Spectral Data and Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the signals corresponding to the alpha-protons (typically around 2.3 ppm in unlabeled cyclohexanone) will be absent or significantly reduced in intensity, confirming successful deuteration. The remaining protons at the beta and gamma positions will be visible.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Protons | Multiplicity |

| ~1.85 | 4H (beta-protons) | Multiplet |

| ~1.71 | 2H (gamma-protons) | Multiplet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the three distinct carbon environments in the molecule. The signals for the deuterated carbons (C2 and C6) will appear as multiplets due to C-D coupling and will be significantly less intense than in the unlabeled compound.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Carbon Atom |

| ~212 | C1 (Carbonyl) |

| ~42 (multiplet) | C2, C6 (Deuterated) |

| ~27 | C3, C5 |

| ~25 | C4 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 102, which is 4 mass units higher than that of unlabeled cyclohexanone (m/z 98). The fragmentation pattern will be characteristic of a cyclic ketone, with a prominent fragment at m/z 58 resulting from alpha-cleavage.

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 102 | Molecular Ion [M]⁺ |

| 84 | [M - H₂O]⁺ |

| 70 | |

| 58 | Base Peak |

| 44 |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong carbonyl (C=O) stretching vibration. The C-D stretching vibrations will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretches (around 2850-2960 cm⁻¹).

Table 5: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 2850 - 2960 | C-H stretch |

| 2100 - 2200 | C-D stretch |

| ~1715 | C=O stretch (strong) |

| ~1450 | CH₂ scissoring |

Applications in Drug Development and Research

Internal Standard for Bioanalytical Methods

The primary application of this compound in drug development is as an internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). An ideal internal standard co-elutes with the analyte of interest and has similar ionization and extraction properties, but is mass-distinguishable. Deuterated compounds are considered the "gold standard" for internal standards in mass spectrometry.

Diagram 2: Use of Cyclohexanone-d4 as an Internal Standard in LC-MS Analysis

Caption: Workflow for bioanalysis using Cyclohexanone-d4 as an internal standard.

Metabolic Studies

Deuterated compounds are valuable tools for elucidating metabolic pathways. While cyclohexanone itself is not a drug, understanding its metabolism is relevant in toxicology and environmental health studies. Cyclohexanone is metabolized in vivo primarily through reduction to cyclohexanol, which is then further oxidized to cyclohexanediols and subsequently conjugated for excretion.[9] Using deuterated cyclohexanone allows for the unambiguous tracing of its metabolites in complex biological matrices.

Diagram 3: Metabolic Pathway of Cyclohexanone

Caption: The primary metabolic pathway of cyclohexanone in vivo.

Safety and Handling

This compound should be handled with the same precautions as unlabeled cyclohexanone. It is a flammable liquid and vapor, and is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 6: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

| Flame | H226 | Flammable liquid and vapor |

| Corrosion, Exclamation Mark | H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled |

| Exclamation Mark | H315 | Causes skin irritation |

| Corrosion | H318 | Causes serious eye damage |

| Exclamation Mark | H335 | May cause respiratory irritation |

Conclusion

This compound is a valuable tool for researchers in the pharmaceutical and analytical chemistry fields. Its well-defined physicochemical properties, coupled with its isotopic stability, make it an excellent internal standard for the accurate quantification of analytes in complex biological matrices. Furthermore, its use in metabolic studies aids in the elucidation of biotransformation pathways. Proper handling and storage are essential to ensure safety and maintain the integrity of this important research chemical.

References

- 1. This compound D 98atom 1006-03-7 [sigmaaldrich.com]

- 2. This compound D 98atom 1006-03-7 [sigmaaldrich.com]

- 3. This compound D 98atom 1006-03-7 [sigmaaldrich.com]

- 4. This compound | C6H10O | CID 12998634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclohexanone (2,2,6,6-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Uptake, metabolism and elimination of cyclohexanone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of Cyclohexanone-2,2,6,6-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on Cyclohexanone-2,2,6,6-d4, a deuterated isotopologue of cyclohexanone. This compound is valuable in various research applications, including as an internal standard in mass spectrometry-based analyses, for mechanistic studies of chemical reactions, and in the development of deuterated pharmaceuticals.

Core Molecular and Physical Properties

This compound is a stable, non-radioactive isotopic-labeled compound where four hydrogen atoms at the alpha positions to the carbonyl group are replaced by deuterium atoms. This substitution results in a higher molecular weight compared to its unlabeled counterpart, which is a key feature for its use in quantitative analysis.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Chemical Formula | C₆H₆D₄O[1] |

| Molecular Weight | 102.17 g/mol [1][2][3][4][5] |

| CAS Number | 1006-03-7[2][3][4][5][6] |

| Isotopic Purity | ≥98 atom % D[3][4][5][7] |

| Chemical Purity (Assay) | ≥98% to 99%[2][3][4][5][7] |

| Density | 0.986 g/mL at 25 °C[3][4][5][7] |

| Boiling Point | 153 °C (lit.)[3][4] |

| Melting Point | -47 °C (lit.)[3][4] |

| Refractive Index | n20/D 1.449 (lit.)[3][4] |

| Flash Point | 44 °C (111.2 °F) - closed cup[3][5][7] |

Molecular Structure

The molecular structure of this compound is characterized by a six-membered carbon ring containing a ketone functional group, with two deuterium atoms attached to each of the two carbon atoms adjacent to the carbonyl group.

Caption: Molecular structure of this compound.

Experimental Protocols

The synthesis of this compound is typically achieved through hydrogen-deuterium exchange at the alpha-positions of unlabeled cyclohexanone. The protons on the carbons adjacent to the carbonyl group are acidic and can be replaced by deuterium.

General Methodology: Alpha-Deuteration of Cyclohexanone

This process can be catalyzed by either an acid or a base in the presence of a deuterium source, most commonly deuterium oxide (D₂O).

1. Base-Catalyzed Deuterium Exchange: The mechanism involves the deprotonation of an alpha-carbon by a base (e.g., deuteroxide, OD⁻) to form an enolate intermediate. This enolate is then deuterated by D₂O. The process is repeated until all four alpha-hydrogens are replaced by deuterium.[3]

2. Acid-Catalyzed Deuterium Exchange: Under acidic conditions (e.g., D₃O⁺), the carbonyl oxygen is first deuterated. Tautomerization then leads to the formation of an enol. The reformation of the keto form results in the incorporation of a deuterium atom at the alpha-position.[8]

3. Amine-Catalyzed Deuterium Exchange: A simple and cost-effective method utilizes a secondary amine, such as pyrrolidine, as a catalyst with D₂O as the deuterium source. This method has been shown to achieve a high degree of deuterium incorporation (up to 99%) and is tolerant of various functional groups.[1]

A generalized workflow for the synthesis is outlined below.

References

- 1. A simple method for α-position deuterated carbonyl compounds with pyrrolidine as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. youtube.com [youtube.com]

- 4. Cyclohexanone synthesis [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Analysis of Cyclohexanone-2,2,6,6-d4

Introduction: This technical guide provides a comprehensive overview of the key spectroscopic data for Cyclohexanone-2,2,6,6-d4. Due to the limited availability of public domain, quantitative spectral data for the deuterated species, this document presents high-quality reference data for the non-deuterated analog, cyclohexanone. Each section includes a detailed explanation of the expected spectral changes resulting from the isotopic labeling at the 2,2,6,6-positions. This guide is intended for researchers and scientists in the fields of chemistry and drug development, offering detailed experimental protocols and data interpretation.

Mass Spectrometry (MS)

The mass spectrum of a compound provides valuable information about its molecular weight and fragmentation pattern upon ionization.

Data Presentation: Mass Spectrometry of Cyclohexanone

| m/z | Proposed Fragment Ion | Relative Abundance (Estimated) |

| 98 | [M]•+ (Molecular Ion) | Moderate |

| 83 | [M - CH₃]•+ | Low |

| 70 | [M - C₂H₄]•+ | Moderate |

| 55 | [C₃H₃O]+ | High (Often Base Peak) |

| 42 | [C₃H₆]•+ or [C₂H₂O]•+ | High |

Note: Data presented is for non-deuterated cyclohexanone.

Isotopic Effects on the Mass Spectrum of this compound:

-

Molecular Ion: The molecular weight of this compound is 102.17 g/mol .[1] Therefore, the molecular ion peak ([M]•+) is expected at m/z 102 , four mass units higher than that of cyclohexanone.

-

Fragmentation: The fragmentation pathways will be altered due to the presence of deuterium. Fragments retaining the C2 and C6 positions will exhibit a corresponding mass shift. For example, the fragment at m/z 55 in cyclohexanone is a result of ring cleavage. The analogous fragment in the deuterated compound would be expected at a higher m/z value if it retains one or more deuterium atoms. The complexity of rearrangement reactions makes a precise prediction challenging without experimental data.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation:

-

Ensure the sample is pure, as impurities can complicate the mass spectrum.

-

If introducing the sample via a gas chromatograph (GC-MS), dissolve a small amount of the liquid sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrumentation and Parameters:

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV (standard for generating reproducible spectra for library comparison).

-

Ion Source Temperature: 200-250 °C to ensure volatilization without thermal degradation.[1]

-

Mass Range: Scan from m/z 35 to 150 to detect the molecular ion and all relevant fragments.

-

Inlet System: For direct infusion, a heated probe can be used. For GC-MS, a capillary gas chromatograph is employed.

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow of approximately 1 mL/min.

-

Temperature Program: An initial temperature of 60°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C.

-

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to elucidate the structure or confirm the identity of the compound.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a powerful tool for identifying functional groups.

Data Presentation: Infrared Spectroscopy of Cyclohexanone

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2940 | C-H Stretch (sp³ CH₂) | Strong |

| ~1710 | C=O Stretch (Ketone) | Very Strong, Sharp |

| ~1450 | CH₂ Scissoring | Strong |

| ~1375 | CH₂ Rocking | Medium |

| ~1260 | C-O Stretch | Medium |

| ~1180 | C-C Stretch | Weak |

Note: Data presented is for non-deuterated cyclohexanone.[2]

Isotopic Effects on the IR Spectrum of this compound:

-

C-H vs. C-D Stretching: The most significant change will be the absence of the C-H stretching vibrations for the methylene groups at positions 2 and 6, and the appearance of C-D stretching vibrations. The C-D bond is weaker and involves a heavier atom (deuterium vs. protium), causing its stretching frequency to be significantly lower, typically around 2100-2200 cm⁻¹.

-

C=O Stretch: The C=O stretching frequency at ~1710 cm⁻¹ is not expected to shift significantly, as it is not directly involved with the deuterated positions.[2]

-

Bending Vibrations: Bending vibrations (scissoring, rocking) involving the deuterated methylene groups will also shift to lower wavenumbers.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation:

-

As this compound is a liquid at room temperature, it can be analyzed directly.

-

Place one to two drops of the neat liquid onto the ATR crystal.

-

-

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16 to 32 scans to obtain a high-quality spectrum.

-

-

Data Acquisition and Analysis:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and record the sample spectrum.

-

The instrument software will automatically generate the absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei.

Data Presentation: ¹H and ¹³C NMR of Cyclohexanone

¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.35 | Triplet | 4H | H-2, H-6 (α-protons) |

| ~1.85 | Quintet | 4H | H-3, H-5 (β-protons) |

| ~1.70 | Sextet | 2H | H-4 (γ-protons) |

¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~211.2 | C1 (C=O) |

| ~42.0 | C2, C6 |

| ~27.1 | C3, C5 |

| ~25.1 | C4 |

Note: Data presented is for non-deuterated cyclohexanone.

Isotopic Effects on the NMR Spectra of this compound:

-

¹H NMR: The most dramatic effect will be the disappearance of the signal at ~2.35 ppm, which corresponds to the protons at the 2 and 6 positions, as they are replaced by deuterium. The remaining signals for the protons at positions 3, 4, and 5 will likely show simplified multiplicities due to the absence of coupling to the α-protons.

-

¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, the signal for the C2 and C6 carbons (~42.0 ppm) will be significantly broadened and may appear as a multiplet due to coupling with deuterium (which has a spin I=1). The chemical shift itself should not change significantly. The signals for the other carbons will remain sharp singlets.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and ensure the solution is homogeneous.

-

-

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nuclei: ¹H and ¹³C.

-

Temperature: 298 K (25 °C).

-

-

Data Acquisition:

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Pulse Sequence: Standard single-pulse experiment with proton decoupling.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 (or more, depending on sample concentration).

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the signals in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and integration to assign the signals to the respective nuclei in the molecule.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical sample like this compound.

References

The Sentinel Molecule: A Technical Guide to the Research Applications of Cyclohexanone-2,2,6,6-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern analytical research, precision and accuracy are paramount. The use of stable isotope-labeled internal standards has become the gold standard for quantitative analysis, particularly in mass spectrometry-based techniques. Cyclohexanone-2,2,6,6-d4, a deuterated analog of cyclohexanone, serves as a critical tool in a variety of research applications, from pharmacokinetic studies to environmental monitoring. Its chemical and physical properties, being nearly identical to its unlabeled counterpart, allow it to navigate through sample preparation and analysis with the same efficiency, while its mass difference of four daltons provides a distinct and easily measurable signal. This guide provides an in-depth overview of the core applications of this compound, complete with experimental methodologies, data presentation, and visual workflows to facilitate its integration into your research.

Core Applications of this compound

The primary utility of this compound lies in its role as an internal standard for the quantification of cyclohexanone and related compounds. This application spans across multiple research domains.

Pharmacokinetic and Metabolic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics is a cornerstone of drug development and toxicology. Cyclohexanone is a metabolite of several industrial chemicals, and its accurate quantification in biological matrices is crucial for assessing exposure and metabolic pathways.

Metabolic Fate: While specific studies on the metabolic fate of this compound are not extensively documented, the metabolism of unlabeled cyclohexanone is well-understood. It is primarily metabolized in humans to cyclohexanol, 1,2-cyclohexanediol, and 1,4-cyclohexanediol, which are then conjugated and excreted in the urine.[1] The use of the deuterated form allows for precise tracing and quantification of these metabolic products, distinguishing them from endogenous levels. The kinetic isotope effect, a change in reaction rate due to isotopic substitution, can also provide insights into metabolic mechanisms.

Experimental Workflow for Metabolic Analysis

Environmental Monitoring

Cyclohexanone is utilized as an industrial solvent and can be present as a contaminant in various environmental matrices.[2][3] Isotope dilution mass spectrometry (IDMS) using this compound is a highly accurate method for quantifying its presence in air, water, and soil samples.

Analytical Approach: The addition of a known amount of the deuterated internal standard to an environmental sample at the beginning of the analytical process compensates for losses during sample preparation and variations in instrument response. This ensures a more accurate and precise measurement of the target analyte concentration.

Generalized Experimental Protocol for Environmental Water Analysis

Quantitative Data and Methodologies

The accuracy of quantitative analysis relies on the establishment of a reliable calibration curve and the validation of the analytical method.

Table 1: Typical GC-MS Parameters for Cyclohexanone Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 5% Phenyl Methyl Siloxane (e.g., HP-5MS) |

| 30 m x 0.25 mm ID x 0.25 µm film thickness | |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (splitless or split injection) |

| Oven Program | Initial: 40-60°C, hold for 1-2 min |

| Ramp: 10-20°C/min to 200-250°C | |

| Final hold: 2-5 min | |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantification Ions | |

| Cyclohexanone | m/z 98, 55, 42 |

| This compound | m/z 102, 58, 44 |

Note: These parameters are a general guideline and may require optimization for specific instruments and applications.

Table 2: Hypothetical Calibration Data for Cyclohexanone Quantification

| Cyclohexanone Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 15,234 | 301,456 | 0.0505 |

| 5 | 76,123 | 302,111 | 0.2520 |

| 10 | 151,987 | 300,987 | 0.5050 |

| 25 | 380,567 | 301,789 | 1.2610 |

| 50 | 755,432 | 300,543 | 2.5135 |

| 100 | 1,510,876 | 301,123 | 5.0175 |

A calibration curve would be constructed by plotting the peak area ratio against the concentration of the analyte. The linear regression of this curve would then be used to determine the concentration of cyclohexanone in unknown samples.

Experimental Protocols

Protocol 1: Quantification of Cyclohexanone in a Biological Matrix (e.g., Plasma)

-

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of a 1 µg/mL solution of this compound in methanol (internal standard).

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system using the parameters outlined in Table 1.

-

-

Data Analysis:

-

Integrate the peak areas for the selected quantification ions for both cyclohexanone and this compound.

-

Calculate the peak area ratio.

-

Determine the concentration of cyclohexanone in the sample using the previously established calibration curve.

-

Logical Relationship for Quantitative Analysis

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of cyclohexanone in complex matrices. Its application as an internal standard in GC-MS and LC-MS methodologies significantly enhances the reliability of data in pharmacokinetic, metabolic, and environmental studies. The detailed protocols and data presented in this guide serve as a comprehensive resource for the effective implementation of this valuable analytical standard in your research endeavors. By leveraging the principles of isotope dilution, scientists can achieve a higher level of confidence in their quantitative results, ultimately advancing our understanding in drug development and environmental science.

References

- 1. Metabolic Profiling Using Stable Isotope Tracing Reveals Distinct Patterns of Glucose Utilization by Physiologically Activated CD8+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Real-Time and Online Monitoring of Hazardous Volatile Organic Compounds in Environmental Water by an Unmanned Shipborne Mass Spectrometer System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The deuterium switch: An in-depth technical guide to the use of deuterated compounds in metabolic studies

For researchers, scientists and drug development professionals

Deuterated compounds, in which one or more hydrogen atoms are replaced by their stable, heavier isotope deuterium, are powerful tools in modern metabolic research and drug development. This strategic isotopic substitution, often referred to as the "deuterium switch," can significantly alter the pharmacokinetic properties of a molecule, providing a unique avenue for optimizing drug efficacy, safety and tolerability. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of deuterated compounds in metabolic studies.

The Kinetic Isotope Effect: The Foundation of Deuteration

The fundamental principle behind the use of deuterated compounds in metabolic studies is the kinetic isotope effect (KIE). The bond between carbon and deuterium (CD) is stronger than the carbon-hydrogen (CH) bond due to the greater mass of deuterium.[1][2] Consequently, enzymatic reactions that involve the cleavage of a CH bond as the rate-limiting step of metabolism are often slowed down when a CD bond is present at that position.[2][3] This can lead to a number of desirable changes in a drug's pharmacokinetic profile.

The impact of this effect is particularly notable in metabolic pathways mediated by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast majority of drugs.[4][5] The presence of a significant primary deuterium KIE is evidence that hydrogen abstraction is at least partially rate-limiting in many P450 reactions.[5][6]

Applications in Metabolic Research and Drug Development

The application of deuterated compounds spans the entire drug discovery and development pipeline, from early-stage metabolic pathway elucidation to late-stage clinical candidate optimization.

Tracing Metabolic Pathways

Deuterated analogs serve as excellent tracers for elucidating complex metabolic pathways. By introducing a deuterated substrate into a biological system, researchers can track its conversion into various metabolites using sensitive analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7][8]

-

Deuterated Glucose: Used to study glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle.[8][9] Dynamic changes in isotope-labeled glucose and its metabolites, such as glutamate/glutamine (Glx) and lactate, can be monitored in vivo to determine cerebral metabolic rates of glucose (CMRglc) and TCA cycle flux (VTCA).[9]

-

Heavy Water (D₂O): A cost-effective and easy-to-use tracer for in vivo studies of protein and lipid turnover.[10][11][12] Deuterium from D₂O is incorporated into non-essential amino acids during their biosynthesis, which are then integrated into newly synthesized proteins.[10]

-

Deuterated Fatty Acids: Employed to investigate lipid metabolism, including the synthesis and degradation of various lipid species.[13][14]

Improving Pharmacokinetic Profiles

One of the most significant applications of deuteration in drug development is the strategic modification of a drug candidate's pharmacokinetic (PK) properties.[2][15] By slowing the rate of metabolism, deuteration can lead to:

-

Increased Half-life (t½): The drug remains in the body for a longer period.[2]

-

Increased Exposure (AUC): The total drug exposure over time is enhanced.[2]

-

Reduced Clearance (CL): The rate at which the drug is removed from the body is decreased.[2]

-

Reduced Formation of Toxic Metabolites: By slowing a particular metabolic pathway, the formation of harmful byproducts can be minimized.[2][16]

This "deuterium switch" has been successfully applied to develop improved versions of existing drugs, such as deutetrabenazine (Austedo®), the first FDA-approved deuterated drug.[3]

Quantitative Data Presentation

The following tables summarize the comparative pharmacokinetic data for several deuterated drugs versus their non-deuterated counterparts, illustrating the tangible impact of deuterium labeling.

| Performance Metric | Non-Deuterated (–CH₃) Agent | Deuterated (–CD₃) Agent | Rationale & Key Findings |

| Metabolic Stability | More susceptible to enzymatic oxidation (e.g., by Cytochrome P450 enzymes).[17] | Significantly lower rates of metabolism.[17] | The stronger C-D bond slows metabolic cleavage. For N-trideuteromethyl enzalutamide (d₃-ENT), in vitro intrinsic clearance was 49.7% and 72.9% lower in rat and human liver microsomes, respectively.[17][18] |

| Pharmacokinetics (PK) | |||

| Half-Life (t½) | Shorter | Longer | Slower metabolism leads to a longer duration of action. |

| Area Under the Curve (AUC) | Lower | Higher | Increased overall drug exposure. |

| Maximum Concentration (Cmax) | Lower | Higher | Higher peak plasma concentrations are often observed. |

| Clearance (CL) | Higher | Lower | The rate of drug removal from the body is reduced. |

Table 1: General Performance Comparison of Deuterated vs. Non-Deuterated Methylating Agents.

| Parameter | Methadone | d₉-Methadone | Fold Change |

| AUC (Area Under the Curve) | - | - | 5.7x Increase |

| Cmax (Maximum Concentration) | - | - | 4.4x Increase |

| Clearance (CL) | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | ~5.2x Reduction |

| Brain-to-Plasma Ratio | 2.05 ± 0.62 | 0.35 ± 0.12 | ~5.9x Reduction |

Table 2: Preclinical Pharmacokinetic Data of d₉-Methadone in Mice. [2][19]

| Parameter | Enzalutamide (ENT) | d₃-Enzalutamide (d₃-ENT) | Fold Change (d₃-ENT vs. ENT) |

| In Vitro Intrinsic Clearance (CLint) in Rat Liver Microsomes | - | - | 49.7% Lower |

| In Vitro Intrinsic Clearance (CLint) in Human Liver Microsomes | - | - | 72.9% Lower |

| In Vivo Cmax in Rats (10 mg/kg oral) | - | - | 35% Higher |

| In Vivo AUC₀-t in Rats (10 mg/kg oral) | - | - | 102% Higher |

| Exposure of N-demethyl metabolite (M2) | - | - | 8-fold Lower |

Table 3: In Vitro and In Vivo Pharmacokinetic Data of Enzalutamide and its Deuterated Analog. [18]

Experimental Protocols

Precise and robust experimental protocols are critical for evaluating the metabolic fate and pharmacokinetic properties of deuterated compounds. Below are detailed methodologies for key experiments.

In Vitro Metabolic Stability Assay in Liver Microsomes

This assay is a standard preclinical method to evaluate the rate of metabolism of a compound.[17]

Objective: To determine the intrinsic clearance (CLint) of deuterated and non-deuterated compounds by measuring their rate of depletion when incubated with liver microsomes.[2][17]

Materials:

-

Test compound and its deuterated analog

-

Pooled human or rat liver microsomes

-

NADPH regenerating system (cofactor for CYP enzymes)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (quenching solution)

-

Incubator or shaking water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Incubation: Prepare a reaction mixture containing liver microsomes, the test compound (deuterated or non-deuterated), and phosphate buffer. Pre-incubate at 37°C.

-

Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Quench Reaction: Immediately add cold acetonitrile to the aliquot to stop the reaction.[2]

-

Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.[17]

-

Analysis: Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.[17]

-

Calculation:

-

Plot the natural logarithm of the percentage of the remaining parent drug against time.

-

The slope of the linear regression line gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[1]

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).[1]

-

The kinetic isotope effect (KH/KD) is determined by the ratio of clearance values (CLint of non-deuterated / CLint of deuterated).[17]

-

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for an in vivo pharmacokinetic study in rats or mice to compare a deuterated drug with its non-deuterated counterpart.[2]

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL) of a test compound and its deuterated analog following administration to rodents.[1]

Materials:

-

Test compound and its deuterated analog

-

Appropriate animal model (e.g., Sprague Dawley rats)

-

Vehicle for drug administration

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

LC-MS/MS system

Procedure:

-

Dosing: Administer a single oral or intravenous dose of the non-deuterated or deuterated compound to separate groups of animals. A crossover design with an adequate washout period can also be employed.[2]

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via an appropriate route (e.g., tail vein).[2]

-

Plasma Preparation: Process the blood samples to obtain plasma. Store the plasma samples at -80°C until analysis.[17]

-

Bioanalysis: Extract the drug from the plasma samples (e.g., via protein precipitation). Quantify the concentration of the parent drug and any major metabolites in the plasma using a validated LC-MS/MS method.[17]

-

Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to calculate PK parameters, including Cmax, AUC, and elimination half-life (t½), from the plasma concentration-time data.[17]

-